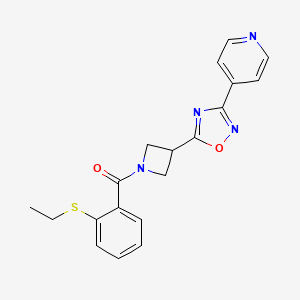

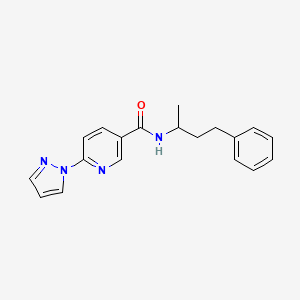

N-(2-(2,4-二氧噻唑烷-3-基)环己基)-2-氧代-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives has been explored through various methodologies. In one study, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology. These compounds were characterized by chromatographic and spectrometric methods, and elemental analysis . Another research synthesized diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides, with their structures investigated by IR, NMR, and mass spectra . Innovative derivatives were also synthesized by cyclocondensation reaction of carbohydrazones with thioglycolic acid in DMF . Additionally, a two-step reaction involving phenyl isothiocyanate and chloroacetyl chloride was used to prepare 2-(5-oxothiazolidinone)-cyanoacetamido derivatives .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been elucidated using various spectroscopic techniques. Stereochemical investigations of diastereomeric thiazolidine derivatives were conducted using 1D and 2D NMR spectroscopy, which helped in assigning the configurations of stereogenic centers . The structures of newly synthesized compounds were corroborated through elemental analysis and spectral studies like IR, 1H NMR, 13C NMR, and Mass spectra .

Chemical Reactions Analysis

The thiazolidine derivatives have been involved in various chemical reactions. For instance, the synthesis of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives involved cyclocondensation reactions . Another study reported the preparation of 2-(5-oxothiazolidinone)-cyanoacetamido derivatives through diazocoupling and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives have been characterized to some extent. The antimicrobial and antifungal activities of these derivatives were evaluated against various bacterial and fungal species. Several samples demonstrated weak to moderate antibacterial activity against Gram-negative bacteria, as well as antifungal activity . Some compounds exhibited promising antimicrobial activities against both bacterial and fungal species . Inhibitory activity against different lipoxygenases was also observed for some thiazolidine derivatives, although they showed small chemical stability .

Case Studies

The antimicrobial activity of thiazolidine derivatives has been the focus of several case studies. One compound showed antibacterial activity against Gram-positive bacteria, particularly S. aureus . Another study found that some synthesized compounds exhibited potent antimicrobial activity, with the best activity exhibited by specific derivatives . These studies highlight the potential of thiazolidine derivatives as antimicrobial agents.

科学研究应用

抗菌活性

噻唑烷衍生物因其抗菌特性而被广泛研究。Alhameed 等人(2019 年)的一项研究合成了新型噻唑烷-2,4-二酮甲酰胺和氨基酸衍生物,这些衍生物对革兰氏阴性菌表现出从弱到中等的抗菌活性,对白色念珠菌表现出抗真菌活性。这表明噻唑烷衍生物在开发新的抗菌剂方面具有潜力 (Alhameed 等人,2019 年)。

化学合成和表征

噻唑烷衍生物在化学合成和材料科学中也很重要。Obydennov 等人(2017 年)证明了 2-(1,3-噻唑烷-2-亚烷基)乙酰胺在环缩合反应中的应用,导致形成新的杂环化合物。这突出了噻唑烷衍生物在合成具有材料科学和有机化学潜在应用的新型杂环组件方面的多功能性 (Obydennov 等人,2017 年)。

生物学和医学应用

噻唑烷衍生物的内在特性延伸到生物学应用中。Hua 等人(2011 年)对含有噻唑烷衍生物的聚酰胺酸进行的研究探索了它们的电活性特性以及在无酶过氧化氢生物传感器中的潜在应用。这项研究强调了噻唑烷衍生物在生物传感器技术中的功能多功能性,为非酶促检测生物和化学分析物提供了途径 (Hua 等人,2011 年)。

抗结核活性

二氢吡啶衍生物与本化合物具有结构相似性,已显示出显着的抗结核活性。Iman 等人(2015 年)设计并合成了 1, 4-二氢吡啶的新衍生物,这些衍生物抑制了结核分枝杆菌的生长。这表明结构相关的化合物在结核病的治疗和管理中具有潜力 (Iman 等人,2015 年)。

作用机制

Target of Action

The primary target of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is the Peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: interacts with PPAR-γ as a partial agonist This can help avoid some of the adverse effects associated with full PPAR-γ agonists, such as weight gain and congestive heart disorders, while retaining the antidiabetic efficiency .

Biochemical Pathways

Upon binding to PPAR-γ, N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide modulates the transcription of genes involved in glucose and lipid metabolism . This leads to improved insulin sensitivity and reduced blood glucose levels, which are beneficial effects in the management of diabetes .

Pharmacokinetics

The pharmacokinetic properties of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide The compound’s antidiabetic efficacy was assessed in vivo on streptozotocin-induced diabetic mice

Result of Action

The molecular and cellular effects of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ’s action include promising antidiabetic activity comparable with the standard drug rosiglitazone . Importantly, no compound showed a considerable effect on the body weight of animals after 21 days of administration .

属性

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c19-12-8-23-15(22)18(12)11-6-2-1-5-10(11)17-14(21)9-4-3-7-16-13(9)20/h3-4,7,10-11H,1-2,5-6,8H2,(H,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJKXLMMKRHAME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CNC2=O)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2549015.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2549016.png)

![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one](/img/structure/B2549024.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549028.png)

![Methyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2549029.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide](/img/structure/B2549030.png)

![3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2549031.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2549033.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2549034.png)

![N-(4-chlorophenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2549035.png)